molecular formula C20H22N4O3 B12549534 Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- CAS No. 821783-82-8

Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-

Cat. No.: B12549534
CAS No.: 821783-82-8
M. Wt: 366.4 g/mol
InChI Key: FUMUAJDSRAMUKF-UHFFFAOYSA-N
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Description

Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- is a complex organic compound characterized by its unique structure, which includes a pyrazine ring, a pyridine ring, and a trimethoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

The synthesis of Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- involves several steps. One common method includes the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . This method is efficient and yields the desired compound in good quantities. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- is unique due to its specific combination of functional groups and rings. Similar compounds include:

In comparison, Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- stands out due to its trimethoxyphenyl group, which imparts unique chemical reactivity and biological activity.

Properties

CAS No.

821783-82-8

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

N-(2-pyridin-4-ylethyl)-5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine

InChI

InChI=1S/C20H22N4O3/c1-25-17-10-15(11-18(26-2)20(17)27-3)16-12-24-19(13-23-16)22-9-6-14-4-7-21-8-5-14/h4-5,7-8,10-13H,6,9H2,1-3H3,(H,22,24)

InChI Key

FUMUAJDSRAMUKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CN=C(C=N2)NCCC3=CC=NC=C3

Origin of Product

United States

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